Ruboxistaurine
Vue d'ensemble
Description
Le ruboxistaurine est un composé synthétique appartenant à la famille des bisindolylmaléimides. Il est principalement connu pour son rôle d'inhibiteur de la protéine kinase C-bêta. Le this compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la rétinopathie diabétique et d'autres complications microvasculaires diabétiques .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Ruboxistaurin primarily targets Protein Kinase C-beta (PKC-β) . PKC-β is an enzyme that plays a crucial role in several signal transduction pathways, influencing cell proliferation, differentiation, and apoptosis .
Mode of Action
Ruboxistaurin acts as an inhibitor of PKC-β . By inhibiting PKC-β, ruboxistaurin can modulate the enzyme’s activity, leading to alterations in the signal transduction pathways that the enzyme is involved in .
Biochemical Pathways
Ruboxistaurin’s inhibition of PKC-β affects several biochemical pathways. One key pathway is the TGF-β1/Smad pathway , which is involved in cell proliferation and differentiation . Ruboxistaurin has been shown to down-regulate this pathway, thereby potentially exerting a renoprotective effect .
Pharmacokinetics
The pharmacokinetics of ruboxistaurin are linear within the studied dose range . Steady state is achieved after 7–21 days with twice-daily dosing . Ruboxistaurin given in the evening has lower plasma concentrations and a longer time to maximal concentration compared with the morning dosage .
Result of Action
The inhibition of PKC-β by ruboxistaurin has several effects at the molecular and cellular levels. For instance, it has been shown to enhance skin microvascular blood flow at the distal calf, reduce sensory symptoms, and improve measures of quality of life in patients with diabetic peripheral neuropathy .
Action Environment
The action of ruboxistaurin can be influenced by various environmental factors. For example, co-administration with known CYP3A4 inducing agents (such as rifampicin, carbamazepine, phenobarbital, etc.) may decrease the concentrations of ruboxistaurin . Therefore, the patient’s medication regimen and the timing of drug administration can significantly impact the efficacy and stability of ruboxistaurin .
Analyse Biochimique
Biochemical Properties
Ruboxistaurin plays a crucial role in biochemical reactions by inhibiting PKC-β. This enzyme is involved in the phosphorylation of various proteins, which in turn regulate numerous cellular functions. Ruboxistaurin interacts with PKC-β by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in inflammation, cell growth, and apoptosis .
Cellular Effects
Ruboxistaurin exerts significant effects on various cell types and cellular processes. In endothelial cells, it reduces oxidative stress and inflammation by inhibiting PKC-β activity. This leads to decreased production of reactive oxygen species and pro-inflammatory cytokines. In diabetic nephropathy, ruboxistaurin has been shown to reduce glomerular hyperfiltration and albuminuria by modulating the TGF-β1/Smad pathway . Additionally, ruboxistaurin influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects in diabetic complications .
Molecular Mechanism
The molecular mechanism of ruboxistaurin involves its selective inhibition of PKC-β. By binding to the enzyme’s active site, ruboxistaurin prevents the phosphorylation of key substrates involved in various signaling pathways. This inhibition leads to reduced activation of NADPH oxidase, a major source of reactive oxygen species in cells. Consequently, ruboxistaurin decreases oxidative stress and inflammation, which are critical factors in the pathogenesis of diabetic complications and cardiovascular diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ruboxistaurin have been observed to change over time. Studies have shown that ruboxistaurin remains stable and effective over extended periods, with sustained inhibition of PKC-β activity. Long-term treatment with ruboxistaurin has demonstrated consistent reductions in oxidative stress, inflammation, and cellular damage in both in vitro and in vivo models
Dosage Effects in Animal Models
The effects of ruboxistaurin vary with different dosages in animal models. At therapeutic doses, ruboxistaurin effectively reduces oxidative stress, inflammation, and cellular damage without significant adverse effects. At higher doses, ruboxistaurin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ruboxistaurin is involved in several metabolic pathways, primarily through its inhibition of PKC-β. This inhibition affects the activity of enzymes and cofactors involved in oxidative stress and inflammation. By reducing the activation of NADPH oxidase, ruboxistaurin decreases the production of reactive oxygen species and subsequent cellular damage
Transport and Distribution
Within cells and tissues, ruboxistaurin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Ruboxistaurin’s distribution is influenced by its binding affinity to PKC-β and other cellular components. This interaction affects its localization and accumulation within specific cellular compartments, contributing to its therapeutic effects .
Subcellular Localization
Ruboxistaurin’s subcellular localization is primarily determined by its interaction with PKC-β and other cellular components. It is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PKC-β activity. Additionally, ruboxistaurin may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications play a crucial role in directing ruboxistaurin to its sites of action and modulating its activity.
Méthodes De Préparation
La synthèse du ruboxistaurine implique plusieurs étapes :
Préparation du L-2-désoxyribose 1-cyano-3,4-dibenzoate : Cette étape est suivie d'une déprotection pour obtenir le 1-cyano L-2-désoxyribose.
Clivage oxydatif : L'étape suivante implique un clivage oxydatif pour produire le (S)-4-hydroxy-2-(2-hydroxy-éthoxy)-butyronitrile.
Transformation en ester d'acide méthanesulfonique : Cet intermédiaire est ensuite transformé en (S)-3-cyano-3-(2-méthanesulfonyloxyethoxy)-propyl ester.
Couplage avec 1-substitué-3,4-bis(3-indolyl)maléimide : Cette étape conduit à la formation de 9H,18H-5,21:12,17-diméthenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadécine-18,20(19H)-dione, 6,7,10,11-tétrahydro-19-substitué-9(S)-cyano.
Méthylation et déprotection : Les étapes finales impliquent la méthylation du groupe amino et la déprotection pour former le this compound.
Analyse Des Réactions Chimiques
Le ruboxistaurine subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier en ce qui concerne ses groupes fonctionnels.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium.
Applications de la recherche scientifique
Médecine : Il a été étudié pour le traitement de la rétinopathie diabétique, de la neuropathie périphérique diabétique et de la néphropathie diabétique. .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la protéine kinase C-bêta. Cette enzyme joue un rôle crucial dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose. En inhibant la protéine kinase C-bêta, le this compound peut moduler ces processus et potentiellement soulager des affections comme la rétinopathie diabétique. L'inhibition est obtenue par inhibition compétitive dépendante de l'ATP, où le this compound entre en compétition avec l'ATP pour se lier à l'enzyme .
Comparaison Avec Des Composés Similaires
Le ruboxistaurine est unique par sa forte sélectivité pour la protéine kinase C-bêta. Les composés similaires comprennent :
Staurosporine : Un produit naturel et un puissant inhibiteur de la protéine kinase C, mais moins sélectif que le this compound.
Bisindolylmaléimide I : Un autre inhibiteur de la protéine kinase C, mais avec une spécificité plus large.
L'unicité du this compound réside dans sa forte sélectivité et sa puissance pour la protéine kinase C-bêta, ce qui en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBUQCWBWNUWSU-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168775 | |
Record name | Ruboxistaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169939-94-0 | |
Record name | Ruboxistaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruboxistaurin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruboxistaurin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11829 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ruboxistaurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUBOXISTAURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.